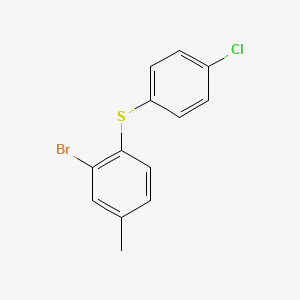
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene typically involves multiple steps. One common method includes the bromination of 2-(4-chloro-phenylsulfanyl)-5-methyl-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Products include 2-(4-chloro-phenylsulfanyl)-5-methyl-phenol, 2-(4-chloro-phenylsulfanyl)-5-methyl-aniline, etc.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular functions. The presence of halogen and sulfur atoms in the molecule allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.
Comparación Con Compuestos Similares
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene can be compared with other similar compounds such as:
1-Bromo-2-(4-chloro-phenylsulfanyl)-benzene: Lacks the methyl group, which may affect its reactivity and applications.
1-Bromo-2-(4-methyl-phenylsulfanyl)-5-chloro-benzene: The position of the chlorine and methyl groups is swapped, leading to different chemical properties.
2-(4-Chloro-phenylsulfanyl)-5-methyl-benzene:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H10BrClS |
|---|---|
Peso molecular |
313.64 g/mol |
Nombre IUPAC |
2-bromo-1-(4-chlorophenyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C13H10BrClS/c1-9-2-7-13(12(14)8-9)16-11-5-3-10(15)4-6-11/h2-8H,1H3 |
Clave InChI |
LZYPBRAXFIKDDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)
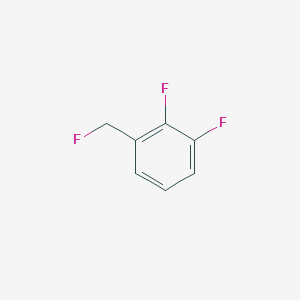
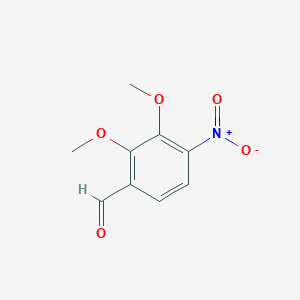

![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)
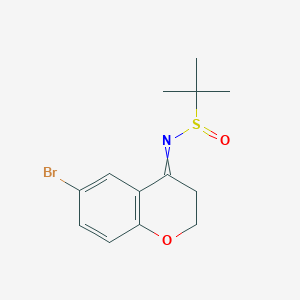
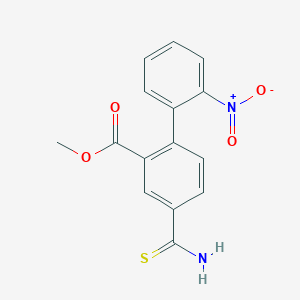
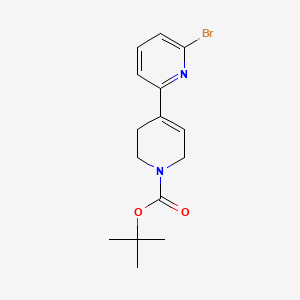
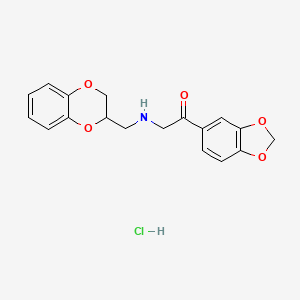
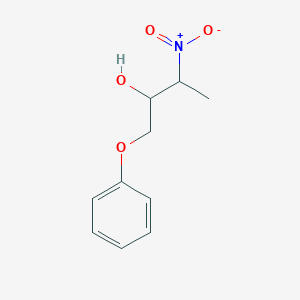

![2,3-Dichloro-7-methylbenzo[b]thiophene](/img/structure/B8374293.png)
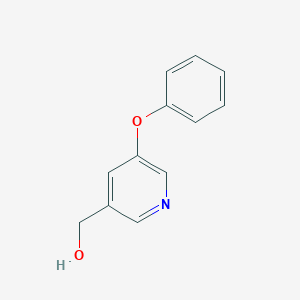
![Acetic acid [3,3-difluoro-3-(4-fluorophenyl)propyl] ester](/img/structure/B8374298.png)
